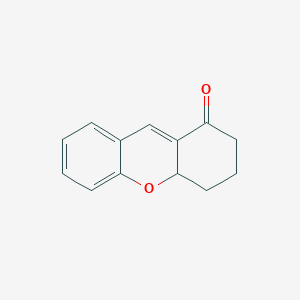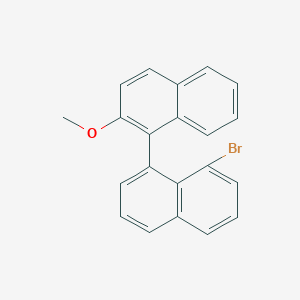
8'-Bromo-2-methoxy-1,1'-binaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8’-Bromo-2-methoxy-1,1’-binaphthalene is a chemical compound with the molecular formula C21H15BrO It is a derivative of binaphthalene, featuring a bromine atom at the 8’ position and a methoxy group at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8’-Bromo-2-methoxy-1,1’-binaphthalene typically involves the bromination of 2-methoxy-1,1’-binaphthalene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 8’ position .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 8’-Bromo-2-methoxy-1,1’-binaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: Palladium catalysts and boronic acids or esters are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, resulting in compounds like 8’-amino-2-methoxy-1,1’-binaphthalene.
Coupling Reactions: Products include biaryl compounds where the bromine atom is replaced by an aryl group.
Aplicaciones Científicas De Investigación
8’-Bromo-2-methoxy-1,1’-binaphthalene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 8’-Bromo-2-methoxy-1,1’-binaphthalene is primarily related to its reactivity in chemical reactions. The bromine atom and methoxy group influence the electronic properties of the molecule, making it a useful intermediate in various synthetic pathways. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
2-Bromo-1,1’-binaphthalene: Lacks the methoxy group, making it less versatile in certain reactions.
2-Methoxy-1,1’-binaphthalene: Lacks the bromine atom, limiting its use in coupling reactions.
Uniqueness: 8’-Bromo-2-methoxy-1,1’-binaphthalene is unique due to the presence of both a bromine atom and a methoxy group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable compound in synthetic organic chemistry .
Propiedades
Número CAS |
503818-00-6 |
|---|---|
Fórmula molecular |
C21H15BrO |
Peso molecular |
363.2 g/mol |
Nombre IUPAC |
1-bromo-8-(2-methoxynaphthalen-1-yl)naphthalene |
InChI |
InChI=1S/C21H15BrO/c1-23-19-13-12-14-6-2-3-9-16(14)21(19)17-10-4-7-15-8-5-11-18(22)20(15)17/h2-13H,1H3 |
Clave InChI |
XZHNTLOKPXDXCM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=CC=CC=C2C=C1)C3=CC=CC4=C3C(=CC=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({2-[(3-Cyanophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14233923.png)
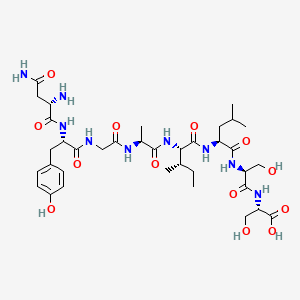
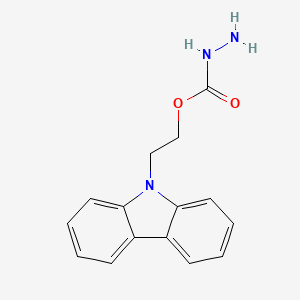
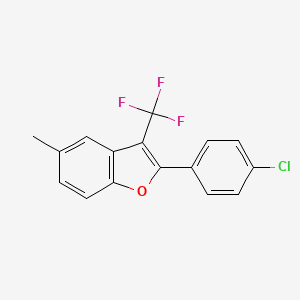
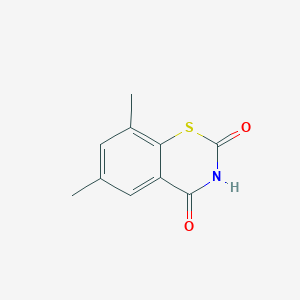
![2-[(2-Phenylethylamino)methyl]cyclohexan-1-one;hydrochloride](/img/structure/B14233942.png)
![Thieno[2,3-b]thiophene, 3,4-dimethyl-2,5-bis(4-nitrophenyl)-](/img/structure/B14233950.png)
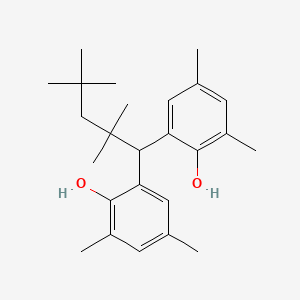
![3-[(1S)-1-(3-bromo-5-fluorophenyl)-2-fluoro-2-methylpropyl]azetidine](/img/structure/B14233955.png)
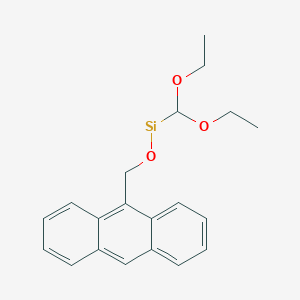
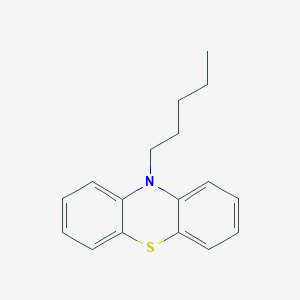

![3-[4-(2H-Tetrazol-5-yl)benzamido]benzoic acid](/img/structure/B14233983.png)
